Dichloro-norbornadiene-ruthenium(II), CAS 48107-17-1, is a widely utilized Ru(II) organometallic complex. It exists as a stable, polymeric solid, which serves as a key starting material for a range of homogeneous catalysts, particularly those used in olefin metathesis, hydrogenation, and various C-C bond-forming reactions. Its primary procurement value lies in its role as a well-defined, air-stable precursor that contains ruthenium in the desired +2 oxidation state, often enabling more direct and higher-yielding synthetic routes to active catalysts compared to basic ruthenium salts like RuCl3.
Substituting Dichloro-norbornadiene-ruthenium(II) with other common ruthenium sources like [(p-cymene)RuCl2]2 or Ruthenium(III) chloride hydrate is not a straightforward procurement decision. The identity of the ancillary ligand (norbornadiene vs. p-cymene) and the oxidation state (Ru(II) vs. Ru(III)) directly control the reaction kinetics and conditions required for downstream catalyst synthesis. The differing lability of the organic ligand and the physical properties, such as the polymeric nature and distinct solubility profile of [RuCl2(nbd)]n, necessitate protocol-specific adjustments, making it a non-interchangeable reagent for established, validated synthetic procedures.
The norbornadiene (nbd) ligand in [RuCl2(nbd)]n is significantly more labile than the arene ligand in [(p-cymene)RuCl2]2. In the synthesis of the common catalyst precursor (p-cymene)RuCl2(PPh3), starting from [(p-cymene)RuCl2]2 and PPh3 requires 2 hours to reach completion. In a comparative synthesis under identical conditions, the displacement of the norbornadiene ligand from [RuCl2(nbd)]n by phosphine ligands to form analogous Ru-phosphine complexes is often more rapid, facilitating synthesis under milder thermal conditions and reducing reaction times, which is a key process advantage.
| Evidence Dimension | Reaction Time for Phosphine Adduct Formation |
| Target Compound Data | Facilitates rapid ligand displacement under mild conditions |
| Comparator Or Baseline | [(p-cymene)RuCl2]2: Requires 2 hours for complete reaction with PPh3 to form (cymene)RuCl2(PPh3). |
| Quantified Difference | Enables significantly shorter reaction times for the synthesis of crucial Ru-phosphine intermediates. |
| Conditions | Synthesis of monometallic phosphine adducts via reaction with triphenylphosphine (PPh3). |
Faster reaction kinetics at lower temperatures reduce energy costs, minimize side-product formation, and increase throughput in catalyst manufacturing.
Using RuCl3·xH2O as a precursor for Ru(II) catalysts introduces significant variability due to its undefined hydration state and the need for an in-situ reduction from Ru(III) to Ru(II). Syntheses starting from RuCl3·xH2O are often sensitive to batch quality and reaction conditions, impacting yield and purity. [RuCl2(nbd)]n provides ruthenium directly in the desired +2 oxidation state, eliminating the reduction step. This leads to more consistent and reproducible syntheses of Ru(II) complexes, such as the preparation of Grubbs-type catalyst precursors.
| Evidence Dimension | Precursor Oxidation State & Stoichiometry |
| Target Compound Data | Defined Ru(II) complex with fixed stoichiometry. |
| Comparator Or Baseline | RuCl3·xH2O: A Ru(III) source with variable water content (xH2O) requiring in-situ reduction. |
| Quantified Difference | Eliminates a problematic and variable reduction step from the synthesis workflow. |
| Conditions | General synthesis of Ru(II) phosphine complexes and other catalyst precursors. |
For industrial or scale-up applications, starting with a defined Ru(II) precursor ensures higher batch-to-batch consistency, simplifying process validation and quality control.
As a polymeric material, [RuCl2(nbd)]n is noted for its low solubility in common non-coordinating organic solvents such as dichloromethane (CH2Cl2) and toluene. This contrasts sharply with the high solubility of [(p-cymene)RuCl2]2 in these same solvents. This property is not a disadvantage but a key processing parameter. It allows for synthetic strategies where the precursor can be used in a slurry or easily separated from soluble products and reagents by simple filtration, streamlining purification steps and potentially reducing solvent waste.
| Evidence Dimension | Solubility in Chlorinated Solvents (e.g., CH2Cl2) |
| Target Compound Data | Low to negligible solubility. |
| Comparator Or Baseline | [(p-cymene)RuCl2]2: Readily soluble. |
| Quantified Difference | Qualitatively opposite solubility behavior, enabling different purification and reaction engineering strategies. |
| Conditions | Standard laboratory and process conditions for catalyst synthesis. |
The distinct solubility allows for process designs that minimize complex chromatographic purifications, offering a potential advantage in cost and scalability for specific manufacturing workflows.
This compound is an excellent choice for synthesizing phosphine-ligated, second-generation Grubbs-type catalysts. Its high ligand lability allows for efficient and often rapid reaction with N-heterocyclic carbene (NHC) and phosphine ligands, providing reliable access to highly active ROMP catalysts used in advanced polymer synthesis.
In environments where process control and reproducibility are critical, such as in pharmaceutical intermediate synthesis or specialty materials manufacturing, this precursor's defined Ru(II) oxidation state and stoichiometry make it the right choice over less-defined materials like RuCl3·xH2O.
The low solubility of this polymeric precursor in common organic solvents makes it suitable for synthetic routes where the final product is soluble. This allows for simple separation by filtration, avoiding complex purification methods and making it a strategic choice for scalable synthesis protocols.
Irritant